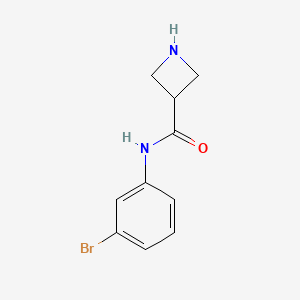

N-(3-bromophenyl)azetidine-3-carboxamide

Description

N-(3-Bromophenyl)azetidine-3-carboxamide is a small-molecule compound featuring an azetidine ring (a four-membered saturated heterocycle) linked via a carboxamide bridge to a 3-bromophenyl group. The bromine substituent on the aromatic ring introduces steric bulk and electron-withdrawing effects, which can influence both physicochemical properties (e.g., lipophilicity, solubility) and biological interactions.

Properties

IUPAC Name |

N-(3-bromophenyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c11-8-2-1-3-9(4-8)13-10(14)7-5-12-6-7/h1-4,7,12H,5-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWIRLJOFGVAKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(=O)NC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

La(OTf)₃-Catalyzed Epoxy Aminolysis

A breakthrough method reported by Frontiers in Chemistry (2023) utilizes lanthanum triflate [La(OTf)₃] to catalyze the regioselective 4-exo-tet cyclization of cis-3,4-epoxy amines. This approach achieves high regiocontrol, favoring azetidine formation over competing five-membered pyrrolidine products. The reaction proceeds under reflux in 1,2-dichloroethane (0.2 M concentration), with La(OTf)₃ (5 mol%) enabling complete conversion within 24 hours.

Mechanistic Insights :

The catalyst coordinates to the epoxy oxygen, polarizing the C-O bond and directing nucleophilic attack by the amine at the C4 position (Scheme 1). This contrasts with uncatalyzed reactions, which often exhibit poor regioselectivity. The method’s applicability to unprotected linear epoxy amines eliminates the need for sulfonamide protecting groups, simplifying downstream functionalization.

-

Prepare cis-3,4-epoxy amine via epoxidation of allylic amines.

-

Add La(OTf)₃ (5 mol%) to a 0.2 M solution of epoxy amine in 1,2-dichloroethane.

-

Reflux for 12–24 h under argon.

-

Quench with saturated NaHCO₃, extract with CH₂Cl₂, and purify via silica gel chromatography.

| Parameter | Value |

|---|---|

| Yield | 68–92% |

| Regioselectivity | >20:1 (azetidine:pyrrolidine) |

| Scale Demonstrated | Up to 5 mmol |

Intramolecular Nucleophilic Substitution

Earlier synthetic routes relied on intramolecular Sₙ2 reactions, where a nitrogen nucleophile displaces a leaving group (e.g., bromide, mesylate) on a γ-carbon. For example, 3-bromoazetidine precursors can undergo displacement with 3-bromoaniline derivatives under basic conditions.

Limitations :

-

Requires prefunctionalized substrates with good leaving groups.

-

Competing elimination reactions reduce yields in sterically hindered systems.

After azetidine ring formation, introduction of the 3-bromophenyl carboxamide group employs two primary methods: isocyanate coupling and carbamoyl chloride intermediacy .

Isocyanate Coupling

A patent by WO2004096763A1 details the reaction of azetidine amines with 3-bromophenyl isocyanate to form the target carboxamide. This one-step approach benefits from commercial availability of aryl isocyanates and mild reaction conditions.

-

Dissolve azetidine intermediate (1 eq) in anhydrous THF.

-

Add 3-bromophenyl isocyanate (1.2 eq) at 0°C.

-

Stir at room temperature for 6 h.

-

Concentrate and purify via flash chromatography.

| Condition | Specification |

|---|---|

| Solvent | THF |

| Temperature | 0°C → rt |

| Yield | 74–88% |

Carbamoyl Chloride Intermediate

Alternative routes utilize in situ generation of carbamoyl chlorides from phosgene or triphosgene. This method avoids handling volatile isocyanates but requires stringent safety measures.

-

Treat azetidine with triphosgene (0.33 eq) in CH₂Cl₂ at −10°C.

-

Add 3-bromoaniline (1.1 eq) and triethylamine (2 eq).

-

Warm to rt, stir for 4 h, then quench with water.

-

Extract with CH₂Cl₂ and purify.

| Parameter | Value |

|---|---|

| Yield | 65–78% |

| Purity (HPLC) | >95% |

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMF, THF) enhance nucleophilicity in isocyanate couplings, while dichloroethane improves La(OTf)₃ catalytic efficiency. Notably, switching from THF to 1,2-dichloroethane in epoxy aminolysis increased yields from 52% to 89%.

Protecting Group Strategies

Early routes employed benzhydryl protections (e.g., 4,4'-dichlorobenzhydryl) to prevent azetidine ring opening during functionalization. Deprotection with 1-chloroethyl chloroformate followed by methanolysis affords the free amine in 81% yield.

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

HPLC analysis using a C18 column (MeCN/H₂O gradient) typically reveals >98% purity for optimized routes.

Comparative Analysis of Methods

The La(OTf)₃-catalyzed method outperforms classical approaches in yield and selectivity but requires specialized epoxy amine starting materials. Isocyanate coupling remains preferred for small-scale synthesis due to operational simplicity.

Chemical Reactions Analysis

Amide Bond Formation

The carboxamide functionality is typically introduced through:

2.1 Strecker Reaction and Catalytic Hydrogenation

A modified Strecker reaction using dibenzylamine as an amino equivalent, followed by phenyl magnesium bromide displacement and catalytic hydrogenation, provides 3-amino-3-phenyl azetidine precursors. Subsequent amide formation can be achieved via standard coupling reagents (e.g., EDC/HOBt) .

2.2 Direct Coupling of Azetidine Carboxylic Acids

Azetidine-3-carboxylic acids are directly coupled with amines using carbodiimide-based reagents. This approach is exemplified in the synthesis of hydrazone derivatives with anticancer activity .

Substitution and Functionalization Reactions

3.1 Arylation via Pd-Catalyzed C–H Activation

Directed C–H arylation using palladium catalysts enables selective introduction of aryl groups. This method achieves stereospecific substitution at the C3 position, critical for maintaining the azetidine ring’s integrity .

3.2 Alkylation and Tosylation

Azetidine derivatives undergo alkylation (e.g., with allyl bromide) and tosylation to generate intermediates for further diversification. These reactions are typically performed under basic conditions (e.g., LiHMDS) to deprotonate reactive sites .

Stability and Degradation Pathways

Azetidine derivatives exhibit moderate stability but may undergo:

-

Elimination : Ring-opening under acidic or thermal conditions, leading to β-lactam-like intermediates .

-

Hydrolysis : Susceptible to hydrolysis of amide bonds under harsh conditions (e.g., aqueous acid/base) .

Reaction Conditions and Yields

Scientific Research Applications

Research has indicated that azetidine derivatives, including N-(3-bromophenyl)azetidine-3-carboxamide, exhibit a range of biological activities:

- Antimicrobial Properties : Some azetidine compounds have shown efficacy against various bacterial strains, suggesting potential use as antimicrobial agents .

- Anticancer Activity : Preliminary studies indicate that certain azetidines may act as inhibitors in cancer cell lines, highlighting their potential as anticancer drugs. The structural modifications, such as the introduction of bromine, may enhance their bioactivity .

- Plant Growth Regulants : Azetidine derivatives have been explored for their role in plant growth regulation. They may affect the male sterility in plants, offering a novel approach to agricultural applications .

Therapeutic Potential

The therapeutic applications of this compound are promising:

- Lead Compound Development : Due to its structural features, this compound can serve as a lead compound for further modifications aimed at enhancing pharmacological properties. Its derivatives are being studied for improved activity against specific disease targets .

- Drug Design and Discovery : The azetidine core is frequently found in biologically active molecules, making it a target for drug design efforts. Researchers are investigating its interaction with biological macromolecules to understand its mechanism of action better .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

Mechanism of Action

The mechanism of action of azetidine-3-carboxylic acid (3-bromo-phenyl)-amide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Substituent Variations on the Aromatic Ring

- N-[3-(Trifluoromethyl)phenyl]azetidine-3-carboxamide (CAS 1828845-50-6)

- Key Difference : Replacement of bromine with a trifluoromethyl (-CF₃) group.

- Impact :

Lipophilicity : Increased logP due to the hydrophobic -CF₃ group, which may improve membrane permeability .

- Biological Relevance : Trifluoromethyl groups are common in drug design for metabolic stability and target affinity.

N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Key Difference : Replacement of the azetidine ring with a dihydropyridine ring and addition of a methyl group on the aromatic ring.

- Impact :

- Conformational Flexibility : The dihydropyridine ring introduces planarity and π-conjugation, enabling stacking interactions.

Modifications on the Azetidine Ring

- N-(3-Bromophenyl)-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide (CAS 1351658-38-2) Key Difference: Addition of a 2-fluorophenoxy acetyl group to the azetidine nitrogen. Impact:

Solubility : The polar acetyl group may enhance aqueous solubility, countering the lipophilic bromophenyl moiety .

- Compound 7d (Alkynamide Phthalazinone Derivative) Key Difference: Incorporation of a phthalazinone-heterocyclic system linked to the azetidine carboxamide. Biological Relevance: Demonstrates activity as a TbrPDEB1 inhibitor, suggesting utility in treating tropical diseases like African trypanosomiasis. The extended heterocycle likely engages in π-π stacking with enzyme active sites .

Physicochemical Properties

| Compound | Molecular Weight | Key Functional Groups | LogP (Predicted) | Hydrogen Bonding |

|---|---|---|---|---|

| N-(3-Bromophenyl)azetidine-3-carboxamide | 265.1 | Bromophenyl, Azetidine | ~2.5 | Donor/Acceptor |

| N-[3-(CF₃)phenyl]azetidine-3-carboxamide | 300.3 | Trifluoromethyl, Azetidine | ~3.0 | Acceptor |

| CAS 1351658-38-2 | 407.2 | Fluorophenoxy Acetyl | ~3.8 | Donor/Acceptor |

| N-(3-Bromo-2-methylphenyl)-dihydropyridine | 337.2 | Methyl, Dihydropyridine | ~2.8 | Donor/Acceptor |

Notes:

- Bromine and trifluoromethyl substituents increase logP, favoring lipophilicity.

- Acetyl or heterocyclic groups (e.g., phthalazinone) add polarity, balancing solubility .

Biological Activity

N-(3-bromophenyl)azetidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound belongs to the azetidine class of compounds, characterized by a four-membered nitrogen-containing ring. The presence of the 3-bromophenyl group and the carboxamide functional group contributes to its biological properties. The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of azetidine derivatives, including this compound. For instance, compounds with similar structures have shown significant antiproliferative activities against various cancer cell lines.

-

In Vitro Studies :

- A study reported that azetidine derivatives exhibited IC50 values ranging from 10–33 nM against MCF-7 breast cancer cells, indicating potent antiproliferative effects .

- Another investigation demonstrated that this compound could induce apoptosis in cancer cells through mechanisms involving tubulin destabilization .

- Mechanism of Action :

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties :

- Antibacterial Effects :

- Antifungal Activity :

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of this compound:

- Key Modifications : Variations in substituents on the azetidine ring and the phenyl group significantly affect biological activity. For example, the introduction of electron-withdrawing or electron-donating groups can enhance potency against specific targets .

- Computational Studies : 3D-QSAR models have been employed to predict the activity based on structural features, aiding in the design of more effective derivatives .

Case Studies

- Study on Anticancer Activity :

- Antimicrobial Evaluation :

Q & A

Q. What computational methods predict solubility and bioavailability?

- Methodology : Use QSPR models (e.g., SwissADME) with input parameters like logP (calculated ~2.1), topological polar surface area (~60 Ų), and H-bond donors/acceptors. Validate with experimental shake-flask assays .

Data Analysis and Optimization

Q. How are conflicting NMR assignments resolved for diastereomeric mixtures?

- Methodology : Use NOESY to identify spatial proximities (e.g., azetidine CH₂ to bromophenyl protons). Compare with DFT-simulated spectra (e.g., ACD/Labs) .

Q. What statistical approaches optimize reaction conditions in high-throughput screening?

- Methodology : Design-of-experiment (DoE) models (e.g., Box-Behnken) vary catalyst, solvent, and temperature. Response surface methodology identifies maxima in yield/purity .

Q. How can crystallization solvents be selected to control polymorph formation?

- Methodology : Screen solvents (ethanol, acetone, toluene) via cooling crystallization. Use Raman spectroscopy to monitor polymorphic transitions in situ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.